4-(Isothiazol-5-yl)aniline

Übersicht

Beschreibung

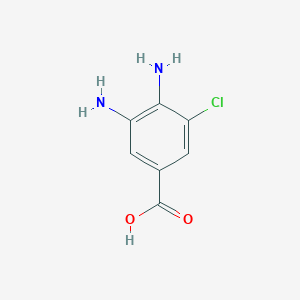

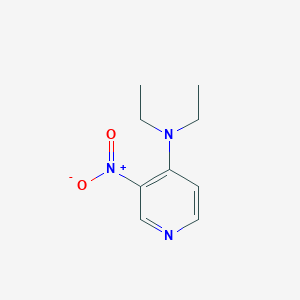

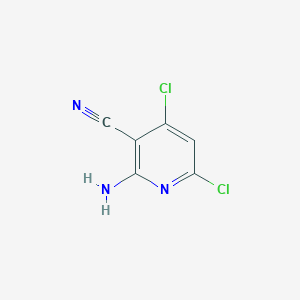

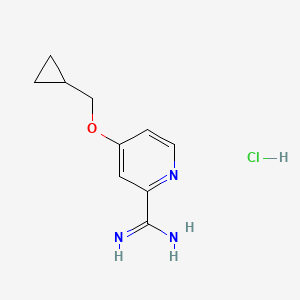

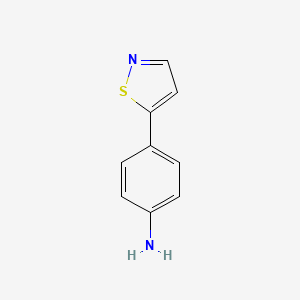

“4-(Isothiazol-5-yl)aniline” is an organic compound with the molecular formula C9H8N2S . It has an average mass of 176.238 Da and a monoisotopic mass of 176.040817 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to an isothiazole ring via an amine group . The isothiazole ring is a five-membered heterocycle containing three carbon atoms, one nitrogen atom, and one sulfur atom .Chemical Reactions Analysis

Isothiazoles are significant topics of heterocyclic compounds as they are one of the most important building blocks for new materials possessing interesting electronic, mechanical, or biological properties . They find vast application in the search for alternative synthetic strategies and the development of novel molecular structures .Physical and Chemical Properties Analysis

“this compound” is an organic compound with the molecular formula C9H8N2S . It has an average mass of 176.238 Da and a monoisotopic mass of 176.040817 Da .Wissenschaftliche Forschungsanwendungen

Electrochemical Synthesis and Applications

- Electrochemical Polymer Synthesis: A novel polymer based on 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline has been synthesized electrochemically in aqueous solution. This polymer, characterized by various spectroscopic and microscopic techniques, shows promise as a counter electrode in dye-sensitized solar cells, demonstrating higher energy conversion efficiency compared to traditional Pt counter electrodes (Shahhosseini et al., 2016).

Organic Electroluminescent Materials

- Emitting Amorphous Molecular Materials: A class of color-tunable emitting amorphous molecular materials, including compounds related to 4-(Isothiazol-5-yl)aniline, has been developed. These materials exhibit desirable properties such as reversible oxidation and reduction, intense fluorescence, and the formation of stable amorphous glasses, making them excellent candidates for organic electroluminescent devices (Doi et al., 2003).

Organic Semiconductor and Photovoltaic Applications

- Phenyl-Oligothiophene Derivatives: Research on phenyl-oligothiophene derivatives containing acetylenic spacers related to this compound has revealed their potential as organic semiconductor materials. These compounds have demonstrated good thermal stability, suitable electrochemical properties for photovoltaic applications, and H-aggregation indicating strong intermolecular interactions, which are critical for organic thin film and photovoltaic device applications (Niu et al., 2013).

Organic Synthesis and Functional Materials

- Aniline Exchange in Isothiazolium Salts: Research into 4,5-diphenyl-substituted N-aryl-isothiazolium salts, which are structurally related to this compound, has led to insights into the aniline exchange reactions. These reactions are influenced by donor and acceptor substituents, opening avenues for synthesizing a variety of N-aryl-isothiazolium salts with potential applications in material science and organic synthesis (Wolf et al., 2008).

Wirkmechanismus

Target of Action

Compounds containing the isothiazole nucleus, such as 4-(isothiazol-5-yl)aniline, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazoles, which include isothiazoles, have been found in many potent biologically active compounds . These compounds can influence various biochemical pathways, leading to their diverse biological activities .

Result of Action

It is known that thiazoles, including isothiazoles, are found in many potent biologically active compounds . These compounds can have various effects at the molecular and cellular level, contributing to their diverse biological activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, soil organic components can influence the adsorption mechanism of aniline, a compound structurally similar to this compound . Furthermore, isothiazolinones, which include isothiazoles, are known to pose ecotoxicological hazards, and their use is restricted by EU legislation due to their strong sensitizing properties, producing skin irritations and allergies .

Biochemische Analyse

Biochemical Properties

4-(Isothiazol-5-yl)aniline plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. It has been observed to interact with enzymes such as cyclooxygenase (COX) and aldose reductase . These interactions are crucial as they can inhibit or activate the enzymes, thereby influencing biochemical pathways. For instance, the inhibition of cyclooxygenase by this compound can lead to anti-inflammatory effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce morphological changes in cells and impair cellular thiol reduction potential . Additionally, it has been noted to affect the activity of glutathione reductase in human liver cell lines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cyclooxygenase results in the inhibition of this enzyme, which is essential for the conversion of arachidonic acid into prostaglandins . This inhibition is a key mechanism underlying its anti-inflammatory properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that isothiazole derivatives, including this compound, are stable in acidic media but may degrade under alkaline conditions . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged cellular effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as anti-inflammatory and antioxidant properties . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as aniline dioxygenase and catechol 2,3-dioxygenase, which are crucial for the metabolism of aniline derivatives . These interactions can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interactions with these proteins . Understanding these interactions is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical effects.

Eigenschaften

IUPAC Name |

4-(1,2-thiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIJGWGVSCJHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40702394 | |

| Record name | 4-(1,2-Thiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904085-99-0 | |

| Record name | 4-(1,2-Thiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.